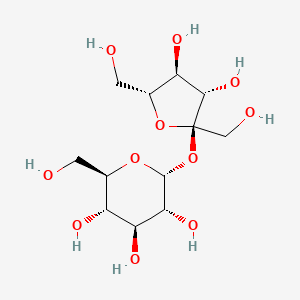

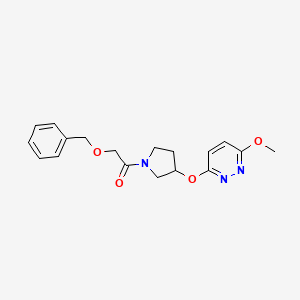

![molecular formula C23H18F3N3O3 B2506124 3-(4-methoxybenzyl)-1-(4-(trifluoromethyl)benzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 921774-76-7](/img/structure/B2506124.png)

3-(4-methoxybenzyl)-1-(4-(trifluoromethyl)benzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "3-(4-methoxybenzyl)-1-(4-(trifluoromethyl)benzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione" is a derivative of the pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione family, which is a class of heterocyclic compounds that have been extensively studied due to their diverse biological activities and potential pharmaceutical applications. These compounds are characterized by a pyrimidine ring fused to a pyridine ring and substituted with various functional groups that can significantly alter their chemical and biological properties.

Synthesis Analysis

The synthesis of pyrido[2,3-d]pyrimidine derivatives typically involves the formation of the pyrimidine ring followed by its fusion with a pyridine ring. A straightforward synthesis method for these compounds has been developed starting from 2-chloropyridine-3-carboxylic acid, which undergoes esterification, nucleophilic aromatic substitution, amide formation, and ring closure to introduce different substituents to the nitrogen atoms of the pyrimidine ring . Additionally, the synthesis of related heterocycles, such as pyrrolidine-2,4-diones, involves condensation reactions with ethoxycarbonylacetic acid, Dieckmann cyclization, and hydrolysis-decarboxylation .

Molecular Structure Analysis

The molecular structure of pyrido[2,3-d]pyrimidine derivatives is often confirmed using spectral techniques such as 1H and 13C NMR, UV-visible, and FT-IR spectroscopy, as well as single-crystal X-ray diffraction analysis . The electronic structures of these compounds can be analyzed using density functional theory (DFT) and time-dependent DFT (TD-DFT) computations to determine the optimized geometric parameters, vibrational frequencies, and molecular electrostatic potential (MEP) .

Chemical Reactions Analysis

Pyrido[2,3-d]pyrimidine derivatives can undergo various chemical reactions, including acylation, which has been demonstrated with pyrrolidine-2,4-diones . The regioselective synthesis of related compounds, such as benzopyrano[4,3-d]pyrimidine-2,4-diones, can be achieved through radical cyclization reactions . Additionally, the reactivity of these compounds can be explored through MEP analysis, which predicts nucleophilic and electrophilic sites .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrido[2,3-d]pyrimidine derivatives vary significantly depending on their structural diversity. This variation is reflected in their biopharmaceutical properties, such as solubility in fasted state simulated intestinal fluid, Caco-2 permeability coefficients, and in vitro-predicted human in vivo intrinsic clearance values . The HOMO and LUMO band gap values are also indicative of their electronic properties and can influence their reactivity .

Wissenschaftliche Forschungsanwendungen

Nonlinear Optical Properties

The study of novel styryl dyes, closely related to the compound , revealed significant third-order nonlinear optical properties. These properties include a high nonlinear refractive index, nonlinear absorption coefficient, and an effective third-order susceptibility. The dyes demonstrated optical power limiting behavior due to two-photon absorption phenomena, making them promising materials for nonlinear optical device applications (Shettigar et al., 2009).

Antimicrobial Activity and DNA Interaction

Organotin(IV) complexes incorporating structural motifs similar to the queried compound have been synthesized and characterized. These complexes exhibited antimicrobial activity against various strains, and some showed significant DNA-binding capabilities. The ability to interact with DNA suggests potential applications in biomedicine and pharmacology (Prasad et al., 2010).

Herbicidal Activities

Compounds featuring a 6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione core, which is structurally related to the compound of interest, have shown notable herbicidal activities. Specifically, derivatives such as 3-(4-fluorobenzyl)-6-trifluoromethyl)pyrimidine-2,4(1H,3H)-dione exhibited high efficacy against certain plant species at low concentrations, indicating potential as herbicides (Huazheng, 2013).

Non-Peptide Antagonist for LHRH Receptor

A compound structurally similar to the one has been identified as a potent and orally active non-peptide antagonist for the human luteinizing hormone-releasing hormone (LHRH) receptor. This discovery opens up new avenues for the treatment of sex-hormone-dependent diseases, highlighting the therapeutic potential of such molecules (Sasaki et al., 2003).

Eigenschaften

IUPAC Name |

3-[(4-methoxyphenyl)methyl]-1-[[4-(trifluoromethyl)phenyl]methyl]pyrido[3,2-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18F3N3O3/c1-32-18-10-6-16(7-11-18)14-29-21(30)20-19(3-2-12-27-20)28(22(29)31)13-15-4-8-17(9-5-15)23(24,25)26/h2-12H,13-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJLZZCBSKRUFLX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C(=O)C3=C(C=CC=N3)N(C2=O)CC4=CC=C(C=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18F3N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-methoxybenzyl)-1-(4-(trifluoromethyl)benzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

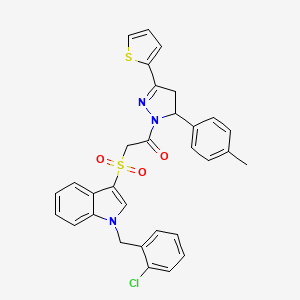

![N-(3-methoxyphenyl)-2-[3-(4-methoxyphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetamide](/img/no-structure.png)

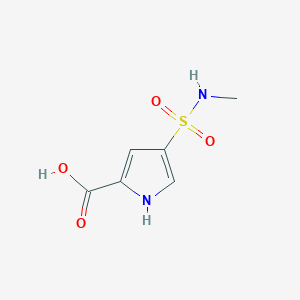

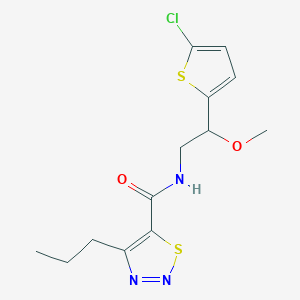

![N-(3-chloro-4-methylphenyl)-2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2506046.png)

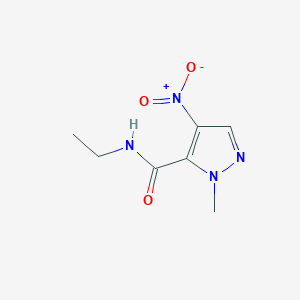

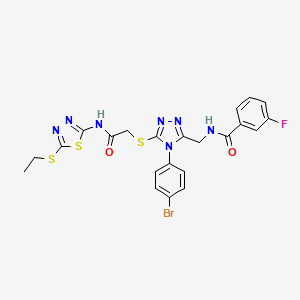

![2-[(E)-2-(6-Chloro-1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)ethenyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B2506047.png)

![6-Amino-1-ethyl-5-[2-(4-hydroxyphenyl)-1,3-thiazol-4-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2506051.png)

![1-(3-Methoxy-7,8-dihydro-5H-pyrido[4,3-c]pyridazin-6-yl)prop-2-en-1-one](/img/structure/B2506056.png)

![5-(3-(4-methylpiperazin-1-yl)-3-oxopropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2506061.png)